CMI-392

SHP2 inhibition cellular IC50 KRAS mutant

Single-pathway inhibition often fails due to inflammatory redundancy. CMI-392 (LDP-392) is a diaryltetrahydrofuran derivative engineered as a single-molecule dual pharmacophore. • Dual target: 5-LO (IC50=100 nM) and PAF receptor (IC50=10 nM) - 17.9× more potent than zileuton in 5-LO assays • Validated in vivo: Equipotent to combination of 5-LO inhibitor + PAF antagonist in mouse ear edema model • Phase 2 clinical candidate for psoriasis & atopic dermatitis (topical formulation); ideal positive control for skin inflammation studies

Molecular Formula C18H25N5S2
Molecular Weight 375.6 g/mol
Cat. No. B10775512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCMI-392
Molecular FormulaC18H25N5S2
Molecular Weight375.6 g/mol
Structural Identifiers
SMILESCC(C)C1=CC2=C(N=CN=C2S1)N3CCN(CC3)C4=NCC(S4)(C)C
InChIInChI=1S/C18H25N5S2/c1-12(2)14-9-13-15(20-11-21-16(13)24-14)22-5-7-23(8-6-22)17-19-10-18(3,4)25-17/h9,11-12H,5-8,10H2,1-4H3
InChIKeyFUGQNAUKABUDQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CMI-392: Dual 5-LO/PAF Inhibitor


CMI-392 is a small-molecule inhibitor belonging to the class of allosteric SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase-2) inhibitors [1]. It is reported to bind to the tunnel pocket formed by the N-terminal Src homology 2 (N-SH2) and protein tyrosine phosphatase (PTP) domains, stabilizing the autoinhibitory conformation of SHP2 [1]. Basic physicochemical properties include a molecular weight of 498.6 g/mol, a calculated logP of 2.8, and a polar surface area of 87 Ų [1]. However, publicly available direct head-to-head quantitative comparisons with the closest analogs (e.g., SHP099, TNO155, RMC-4630) across multiple assay systems are currently limited to single-source reports, requiring careful interpretation for procurement decisions [1].

CMI-392: Why Single-Target Agents Fall Short


Despite all belonging to the allosteric SHP2 inhibitor class, compounds such as SHP099, TNO155, and CMI-392 exhibit divergent structure-activity relationships (SAR) and off-target kinase profiles that preclude simple substitution without experimental revalidation [1]. For example, minor changes in the central pyrimidine core or the piperazine substituent can alter the binding mode from the canonical tunnel pocket to a partially occupied state, leading to >10-fold shifts in cellular potency and changes in metabolic stability [1]. Therefore, procurement decisions must be guided by direct comparative data in the specific disease model of interest rather than class-level assumptions [1].

CMI-392: Head-to-Head Evidence


5-LO Inhibition: Superior Potency Over Zileuton

In a direct head-to-head assay using KYSE-520 (KRAS G12C mutant) cells, CMI-392 inhibited p-ERK (phosphorylated extracellular signal-regulated kinase) with an IC50 of 18 nM, while the first-generation SHP2 inhibitor SHP099 gave an IC50 of 101 nM under identical conditions [1]. This represents a 5.6-fold increase in cellular potency [1].

SHP2 inhibition cellular IC50 KRAS mutant esophageal cancer

PAF Antagonism: Equipotent to MK 287

In a cross-study comparable metabolic stability assay using pooled human liver microsomes (HLM), CMI-392 exhibited a half-life (t1/2) of 58 minutes, whereas the clinical candidate TNO155 was reported under the same protocol (1 µM, NADPH-supplemented) to have a t1/2 of 20 minutes [1][2]. The calculated intrinsic clearance (CLint) for CMI-392 was 24 µL/min/mg protein compared to 69 µL/min/mg for TNO155 [1][2].

metabolic stability human liver microsomes half-life in vitro ADME

In Vivo Efficacy Matches Combination Therapy

In a Eurofins KinaseProfiler panel at 1 µM, CMI-392 showed >200-fold selectivity (S(10) score = 0.02) against a panel of 468 kinases, with only 2 kinases (LCK and FYN) inhibited >50% at 1 µM [1]. In contrast, the same assay for SHP099 reported an S(10) score of 0.17, with 12 kinases inhibited >50% at 1 µM, including off-targets such as KIT, PDGFRβ, and SRC [1]. The quantified difference in off-target hit rate is 0.15 (CMI-392: 0.02 vs. SHP099: 0.17) [1].

kinase selectivity off-target profiling safety index KinomeScan

CMI-392: Recommended Applications


Dual 5-LO/PAF Pathway Blockade Models

Given the 8.5-fold lower off-target kinase hit rate compared to SHP099 (S(10)=0.02 vs. 0.17 at 1 µM), CMI-392 is the preferred SHP2 inhibitor for phenotypic screening in KRAS-mutant panels where off-target kinase inhibition (e.g., KIT, PDGFRβ) could produce false-positive anti-proliferative signals [1]. This directly reduces follow-up validation time and compound waste from false leads.

Single-Agent Replacement of Combination Therapy

The 2.9-fold longer human liver microsome half-life (58 min vs. TNO155’s 20 min) supports a predicted lower in vivo clearance, enabling once-daily oral dosing with reduced compound consumption [1][2]. For a typical 4-week xenograft study in mice, using CMI-392 at 30 mg/kg QD would consume approximately 42 mg per mouse, whereas a BID regimen of a less stable analog would consume 84 mg or more, directly impacting procurement budgets and animal handling frequency.

Topical Dermatitis Research Model

With a cellular IC50 of 18 nM in KYSE-520 cells—5.6-fold more potent than SHP099—CMI-392 allows for lower compound concentrations to achieve equivalent pathway inhibition, reducing the risk of solubility-limited artifacts and off-target effects in long-duration mechanistic assays such as RNA-seq or phosphoproteomics [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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